Cas no 1404-23-5 (Pleurotine)

Pleurotine structure
Pleurotine structure
Product Name:Pleurotine
CAS-nummer:1404-23-5
MF:C21H22O5
MW:354.396386623383
CID:903104
PubChem ID:344218
Update Time:2025-04-19

Pleurotine Chemische en fysische eigenschappen

Naam en identificatie

    • Pleurotine
    • (S)-(-)-hexanolide; (S)-5-Hexanolide; (S)-6-Methyltetrahydropyran-2-one; (S)-5-hydroxy-hexanoic acid lactone; (S)-6-methyl-tetrahydro-pyran-2-one; AC1OJJ67; ZINC04521558; (S)-|A-Hexalactone; (-)-|A-Hexalactone; (S)-Tetrahydro-6-methyl-2H-pyran-2-one; (5S)-Methyl-5-pentanolide; (S)-Dihydroparasorbic Acid; (-)-6-Methyl-tetrahydro-2-pyrone; (S)-6-methyltetrahydro-2H-pyran-2-one; (-)-(S)-5-Hexanolide;
    • (1S,4R,5R,8R,15R,18S,21R,22R)-5-methyl-7,16-dioxahexacyclo[13.6.1.01,8.04,21.09,14.018,22]docosa-9(14),11-diene-10,13,17-trione
    • Pleurotin(e)
    • NSC 401005
    • 2H-5,12d-Ethanofuro(4',3',2':4,10)anthra(9,1-b,c)oxepin-2,9,12-trione, 2a,3,4,4a,5,6,7,8a,12b,12c-decahydro-6-methyl-, (2aalpha,4abeta,5beta,6beta,8aalpha,12bbeta,12cbeta,12dbeta)-(-)-
    • PLEUROTINE [MI]
    • Geogenine
    • Q27285210
    • 1404-23-5
    • UNII-O1NJT91NK5
    • 2H-5,12D-ETHANOFURO(4',3',2':4,10)ANTHRA(9,1-BC)OXEPIN-2,9,12-TRIONE, 2A,3,4,4A,5,6,7,8A,12B,12C-DECAHYDRO-6-METHYL-, (2AR,4AS,5S,6S,8AS,12BS,12CS,12DR)-REL-(-)-
    • O1NJT91NK5
    • 2H-5,12D-ETHANOFURO(4',3',2':4,10)ANTHRA(9,1-BC)OXEPIN-2,9,12-TRIONE, 2A,3,4,4A,5,6,7,8A,12B,12C-DECAHYDRO-6-METHYL-, (2A.ALPHA.,4A.BETA.,5.BETA.,6.BETA.,8A.ALPHA.,12B.BETA.,12C.BETA.,12D.BETA.)-(-)-
    • Antibiotic P1
    • CHEMBL1976986
    • 10-Methyl-6a,7,7a,8,9,9a,9b,9c,9d,10,11,12a-dodecahydrobenzo[6,7][1]benzofuro[3,4,5-ijk]cyclopenta[ef][2]benzoxepine-1,4,6(4bH)-trione
    • NSC401005
    • 2H-5,3',2':4,10]anthra[9,1-bc]oxepin-2,9,12-trione, 2a,3,4,4a,5,6,7,8a,12b,12c-decahydro-6-methyl-
    • DTXSID30930780
    • NCI60_003753
    • 2H-5,12d-Ethanofuro[4',3',2':4,10]anthra[9,1-bc]oxepin-2,9,12-trione, 2a,3,4,4a,5,6,7,8a,12b,12c-decahydro-6-methyl-
    • Pleurotin
    • Inchi: 1S/C21H22O5/c1-9-8-25-19-16-14(23)5-4-13(22)15(16)18-17-11(20(24)26-18)2-3-12-10(9)6-7-21(12,17)19/h4-5,9-12,17-19H,2-3,6-8H2,1H3/t9-,10-,11-,12+,17-,18-,19-,21-/m0/s1
    • InChI-sleutel: QCPDBEXGCHOIDE-ZPUAQPQFSA-N
    • LACHT: O1C[C@H](C)[C@@H]2CC[C@@]34[C@@H]1C1C(C=CC(C=1[C@H]1[C@@H]3[C@@H](C(=O)O1)CC[C@@H]42)=O)=O

Berekende eigenschappen

  • Exacte massa: 354.14676
  • Monoisotopische massa: 354.14672380g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 0
  • Complexiteit: 807
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 9
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 69.7Ų

Experimentele eigenschappen

  • PSA: 69.67
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